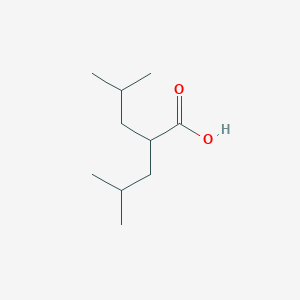

4-methyl-2-(2-methylpropyl)pentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-methylpropyl)pentanoic Acid, while not directly studied in the provided papers, is a compound that can be related to the fragrance ingredient 4-methylpentanoic acid, which has been evaluated for various toxicological endpoints. The safety assessment of 4-methylpentanoic acid suggests it is not genotoxic and has a margin of exposure greater than 100 for repeated dose toxicity and reproductive toxicity endpoints .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an efficient synthesis of (+/-)-4-methyloctanoic acid, which is an aggregation pheromone of rhinoceros beetles, was achieved starting from n-hexanal with a key step being an orthoester Claisen rearrangement . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could be applied to branched-chain saturated alcohols and acids.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the studies on similar compounds. For example, the stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid was determined through stereoselective synthesis, which could be relevant when considering the stereochemistry of other branched-chain compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, such as the Friedel–Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride, which could provide insights into potential reactions that this compound might undergo . Additionally, the gas-phase reactions of OH radicals with alcohols like 2,4-dimethyl-2-pentanol have been studied, which could be relevant to understanding the reactivity of similar branched-chain compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be partially understood by examining the properties of similar compounds. For instance, the safety assessment of 4-methylpentanoic acid indicates that it is not expected to be phototoxic/photoallergenic and has been evaluated for environmental safety, suggesting it is not persistent, bioaccumulative, and toxic . These properties could be similar for this compound due to structural similarities.

Scientific Research Applications

Selective Extraction and Analysis

- Selective Extraction of Iron(III): A study demonstrates the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and determining it titrimetrically, highlighting the compound's role in analytical chemistry and metal extraction processes (Gawali & Shinde, 1974).

Synthesis and Drug Development

- Synthesis of γ‐Fluorinated α‐Amino Acids: Research on the stereoselective synthesis of γ‐fluorinated α‐amino acids using 2‐Hydroxy‐3‐pinanone as an auxiliary, showcases the importance of precise chemical synthesis techniques in drug development and the potential for related compounds in medicinal chemistry (Laue et al., 2000).

Anticonvulsant and Teratogenicity Research

- Reduced Teratogenic Activity in Valproate Analogs: An investigation into compounds derived from valproic acid and their analogs, with additional carbon-branching in side chains, shows that such modifications can reduce teratogenic activity without affecting anticonvulsant effects. This research has implications for the development of safer antiepileptic drugs (Bojic et al., 1996).

Biofuel Production

- Pentanol Isomer Synthesis in Engineered Microorganisms: The metabolic engineering of microbial strains for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, points to potential applications of related compounds in biofuel production. While current production levels are low, there's promise for future advancements in this area (Cann & Liao, 2009).

Catalysis and Material Science

- Acid-Base Properties of Oxide Systems: The study of acid-base properties of various oxide systems, including zirconium, cerium, and lanthanum oxides, through calorimetric and catalytic methods, underlines the importance of such analyses in catalysis and material science. This research provides insights into the behavior of related compounds in chemical transformations (Cutrufello et al., 2002).

properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)5-9(10(11)12)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOZQMMUMYBPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)